7-(2-chloro-6-fluorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Description
7-(2-chloro-6-fluorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C24H23ClFN5O2 and its molecular weight is 467.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
CCG-29088, also known as F0634-0239, is a small-molecule inhibitor that primarily targets the RhoA transcriptional signaling pathway . The RhoA pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
CCG-29088 acts downstream of Rho, blocking serum response element (SRE)-driven transcription stimulated by various proteins . It inhibits the transcriptional activation of the serum response factor (SRF), a critical factor for epithelial–mesenchymal transition (EMT) . The S-isomer of CCG-29088 exhibits higher inhibitory effects on the cellular events triggered by myocardin-related transcription factor A (MRTF-A) activation .
Biochemical Pathways
CCG-29088 specifically inhibits the Rho pathway-mediated signaling and activation of SRF transcription . It acts at or downstream of MLK1 and upstream of SRF . This inhibition disrupts the Rho signaling pathway, leading to the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Pharmacokinetics
Pharmacokinetics generally involves the processes of drug absorption, distribution, metabolism, and excretion . These processes affect the drug’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.
Result of Action
CCG-29088 has been shown to inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines . Moreover, it potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . These factors can include behaviors, nutrition, and chemicals and industrial pollutants . .
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2/c1-28-22-21(23(32)29(2)24(28)33)31(13-17-18(25)8-5-9-19(17)26)20(27-22)14-30-11-10-15-6-3-4-7-16(15)12-30/h3-9H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKRYZOMNAGFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC5=C(C=CC=C5Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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